1,4-Diazepane-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazepane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H14ClN3O2S and a molecular weight of 215.7 g/mol . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1,4-diazepane-1-sulfonamide hydrochloride typically involves the reaction of diazepane with sulfonamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
Synthetic Route: Diazepane is reacted with sulfonamide in the presence of hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature with a controlled pH to ensure the formation of the hydrochloride salt.
Industrial Production: Industrial production methods involve bulk manufacturing and custom synthesis to meet the demand for this compound in various research applications.
Chemical Reactions Analysis
1,4-Diazepane-1-sulfonamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Diazepane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1,4-diazepane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often achieved through the formation of a stable complex between the compound and the target molecule. The pathways involved in these interactions are typically related to the modulation of enzyme activity and protein function .
Comparison with Similar Compounds
1,4-Diazepane-1-sulfonamide hydrochloride can be compared with other similar compounds, such as piperazine and 1,5-diazocane:
Piperazine: Piperazine is a six-membered heterocyclic compound with two nitrogen atoms. It is widely used in pharmaceuticals and as an anthelmintic agent.
1,5-Diazocane: 1,5-Diazocane is an eight-membered heterocyclic compound with two nitrogen atoms. It is used in the synthesis of various organic compounds.
Properties
IUPAC Name |
1,4-diazepane-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S.ClH/c6-11(9,10)8-4-1-2-7-3-5-8;/h7H,1-5H2,(H2,6,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEMTHCBGLDEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.